7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazole ring, and a bicyclic system. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[42The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiazole derivatives, such as:
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole .
Uniqueness
What sets 7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart is its unique bicyclic structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H15ClN4O4S |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
7-[(4-chloro-1-ethylpyrazole-3-carbonyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15ClN4O4S/c1-3-18-4-7(15)8(17-18)11(20)16-9-12(21)19-10(14(22)23)6(2)5-24-13(9)19/h4,9,13H,3,5H2,1-2H3,(H,16,20)(H,22,23) |
InChI Key |
TUZZVMZSOPUQRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2C3N(C2=O)C(=C(CS3)C)C(=O)O)Cl |
Origin of Product |
United States |
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